1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene
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Overview
Description
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C11H12Cl2O It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methyl group, and an allyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,5-dichloro-2-methylbenzene.
Allylation: The key step involves the allylation of 1,5-dichloro-2-methylbenzene using an allyl halide (such as allyl bromide) in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyl ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The allyl ether group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the allyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas with a palladium catalyst are typical.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products include epoxides or alcohols derived from the allyl ether group.
Reduction: Products include dechlorinated compounds or modified allyl groups.
Scientific Research Applications
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of cellular processes, such as signal transduction or metabolic regulation. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
1,5-Dichloro-2-methylbenzene: Lacks the allyl ether group, making it less reactive in certain chemical reactions.
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene:
1,5-Dichloro-4-[(2-methylprop-2-en-1-yl)oxy]benzene: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to the combination of chlorine atoms, a methyl group, and an allyl ether group on the benzene ring. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
6834-36-2 |
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Molecular Formula |
C11H12Cl2O |
Molecular Weight |
231.11 g/mol |
IUPAC Name |
1,5-dichloro-2-methyl-4-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C11H12Cl2O/c1-7(2)6-14-11-4-8(3)9(12)5-10(11)13/h4-5H,1,6H2,2-3H3 |
InChI Key |
LIFPLABERBHBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)OCC(=C)C |
Origin of Product |
United States |
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